![molecular formula C7H7NO3S2 B13054537 (4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B13054537.png)
(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
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Overview
Description
(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a heterocyclic compound that features a unique thieno[2,3-b]thiopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the formation of the thieno[2,3-b]thiopyran core followed by the introduction of the hydroxyimino group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thienyl ketone with a suitable sulfur donor can lead to the formation of the thieno[2,3-b]thiopyran core. Subsequent treatment with hydroxylamine under acidic or basic conditions introduces the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[2,3-b]thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thieno[2,3-b]thiopyran core can interact with various enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
3,3′-dihydroxy-2,2′-biindan-1,1′-dione: This compound shares a similar core structure and exhibits unique electronic properties.
Thieno[3,2-d]pyrimidine derivatives: These compounds have similar thieno structures and are used in medicinal chemistry.
5H-Dithieno[3,2-b2′,3′-d]pyran: This compound is used in the development of low-bandgap polymers for electronic applications.
Uniqueness
(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its specific combination of the thieno[2,3-b]thiopyran core and the hydroxyimino group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H7NO3S2 |
---|---|
Molecular Weight |
217.3 g/mol |
IUPAC Name |
(NE)-N-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H7NO3S2/c9-8-6-1-3-12-7-5(6)2-4-13(7,10)11/h1,3,9H,2,4H2/b8-6+ |
InChI Key |
YYOMDWQDPOIMLA-SOFGYWHQSA-N |
Isomeric SMILES |
C1CS(=O)(=O)C2=C1/C(=N/O)/C=CS2 |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(=NO)C=CS2 |
Origin of Product |
United States |
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